molecular formula C5H9NO4 B1313605 2-(2-Nitroethyl)-1,3-dioxolane CAS No. 82891-99-4

2-(2-Nitroethyl)-1,3-dioxolane

Cat. No.: B1313605
CAS No.: 82891-99-4
M. Wt: 147.13 g/mol
InChI Key: ZYXOSRQIZOOVTN-UHFFFAOYSA-N
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Description

2-(2-Nitroethyl)-1,3-dioxolane (CAS: 82891-99-4) is a nitro-substituted 1,3-dioxolane derivative with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol . Structurally, it consists of a 1,3-dioxolane ring (a five-membered cyclic acetal) with a 2-nitroethyl substituent at the 2-position. This compound is synthesized via the acetal protection of 3-nitropropionaldehyde with ethylene glycol, forming a stable cyclic acetal . Its primary applications include serving as a pharmaceutical intermediate and a precursor for specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)-1,3-dioxolane typically involves the reaction of 2-nitroethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Substituted dioxolane compounds with various functional groups.

Scientific Research Applications

2-(2-Nitroethyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitroethyl)-1,3-dioxolane involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, making the compound useful in synthetic chemistry. The dioxolane ring provides stability and can act as a protecting group in multi-step synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 2-(2-nitroethyl)-1,3-dioxolane with structurally analogous compounds differing in substituents:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CH₂CH₂NO₂ C₅H₉NO₄ 147.13 Nitro group enhances polarity; used in drug synthesis
2-(2-Chloroethyl)-1,3-dioxolane -CH₂CH₂Cl C₅H₉ClO₂ 136.58 Halogenated derivative; potential for nucleophilic substitution reactions
2-(2-Bromoethyl)-1,3-dioxolane -CH₂CH₂Br C₅H₉BrO₂ 181.03 Higher reactivity in alkylation reactions; precursor to amines
2-(3-Nitrophenyl)-1,3-dioxolane -C₆H₄NO₂ (meta) C₉H₉NO₄ 195.17 Aromatic nitro group; likely used in polymer or agrochemical synthesis
2-(3-Heptanyl)-1,3-dioxolane -C₇H₁₅ C₁₀H₂₀O₂ 172.26 Lipophilic alkyl chain; potential solvent or fragrance component
2-Ethyl-4-methyl-1,3-dioxolane -C₂H₅ and -CH₃ C₆H₁₂O₂ 116.16 Low polarity; used in flavoring agents or plasticizers

Reactivity Trends :

  • Nitro and halogen substituents increase electrophilicity, enabling participation in condensation or substitution reactions.
  • Alkyl-substituted dioxolanes (e.g., 2-ethyl-4-methyl) exhibit stability and inertness, making them suitable for non-reactive applications .

Stability and Metabolic Pathways

  • Nitroethyl Derivative : The nitro group may undergo reduction to amine derivatives in biological systems, similar to doxophylline metabolism, where dioxolane rings are enzymatically oxidized .
  • Halogenated Derivatives : Chloroethyl and bromoethyl groups are prone to hydrolysis or nucleophilic displacement, limiting their metabolic stability .

Biological Activity

2-(2-Nitroethyl)-1,3-dioxolane is a chemical compound characterized by its unique dioxolane ring structure and a nitroethyl substituent. Its molecular formula is C5_5H9_9N2_2O4_4, and it is recognized for its versatile reactivity in organic synthesis. The biological activity of this compound is primarily linked to its role as a precursor in synthesizing biologically active compounds, particularly in the pharmaceutical and agricultural sectors.

The presence of the nitro group enhances the electrophilic properties of this compound, making it a valuable intermediate in various chemical reactions. It can undergo oxidation, reduction, and nucleophilic substitution reactions, which are essential for synthesizing complex molecules.

Common Reactions

  • Oxidation : Typically involves reagents like potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.
  • Reduction : Carried out using lithium aluminum hydride to form alcohols.
  • Substitution : Nucleophilic substitution can replace the benzyl group under appropriate conditions.

Potential Applications

  • Pharmaceuticals : The synthesis of prostaglandins and other bioactive compounds can lead to new therapeutic agents.
  • Agricultural Chemistry : As a synthetic intermediate, it may contribute to the development of pesticides or herbicides.

Case Studies and Research Findings

Recent studies have explored the synthesis and application of this compound in various contexts:

  • Synthesis of Prostaglandins :
    • The compound has been used as a reagent to create 3-oxopropyl anions, which are crucial for synthesizing prostaglandins. Prostaglandins are known for their role in inflammation and other physiological processes.
  • Intermediate in Organic Synthesis :
    • Research has demonstrated its utility as a reactive intermediate in multi-step synthesis processes, contributing to the formation of complex molecules with potential biological activity.

Data Table: Comparison with Related Compounds

CompoundStructural FeaturesUnique Aspects
This compoundDioxolane ring + nitroethyl groupCombines both functionalities, enhancing reactivity
2-NitroethanolNitroethyl group onlyLacks cyclic structure; less versatile
1,3-DioxolaneCyclic structure onlyLacks functional groups for diverse reactivity

Properties

IUPAC Name

2-(2-nitroethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXOSRQIZOOVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447121
Record name 2-(2-nitroethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82891-99-4
Record name 2-(2-nitroethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask fitted with a Dean-Stark trap and reflux condenser, a solution of 3-nitro-propionaldehyde (138 g, 1.34 mol) in toluene (1 L) was treated with ethylene glycol (83 g, 1.34 mol) and p-toluenesulfonic acid monohydrate (5.0 g, 26 mmol). The mixture was heated at reflux, open to air, for 4 h, and then cooled to rt. A black residue was removed by paper filtration. The filtrate was washed with satd. aq. NaHCO3 (250 mL) and brine (3×100 mL). Charcoal and MgSO4 were added, and the resulting suspension was stirred for 1 h. Filtration and concentration of the filtrate gave the title compound, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): 5.03 (t, J=3.6, 1H), 4.50 (t, J=6.8, 2H), 4.05-3.90 (m, 2H), 3.90-3.80 (m, 2H), 2.44 (td, J=6.8, 3.6, 2H).
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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